{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride
Description
{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride is a piperidine derivative featuring a 4-amino substituent (2-methylpropyl/isobutyl group) and a hydroxymethyl group at the 4-position of the piperidine ring, with two hydrochloric acid counterions.
Properties
IUPAC Name |
[4-(2-methylpropylamino)piperidin-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-9(2)7-12-10(8-13)3-5-11-6-4-10;;/h9,11-13H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQOUTNAQOMHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1(CCNCC1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents. The exact enzymes, proteins, and other biomolecules that {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride interacts with are yet to be identified.
Biological Activity
The compound {4-[(2-methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride (CAS Number: 1864061-11-9) is a piperidine derivative with potential biological activities. Its structure includes a piperidine ring, which is known for various pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H24Cl2N2O
- Molecular Weight: 259.22 g/mol
- IUPAC Name: [4-(2-methylpropylamino)piperidin-4-yl]methanol dihydrochloride
- Appearance: Powder
| Property | Value |
|---|---|
| Chemical Formula | C10H24Cl2N2O |
| Molecular Weight | 259.22 |
| IUPAC Name | [4-(2-methylpropylamino)piperidin-4-yl]methanol dihydrochloride |
| PubChem CID | 121552608 |
Enzyme Inhibition
Research indicates that piperidine derivatives can act as enzyme inhibitors. For instance, compounds with similar structures have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. The inhibitory activities are often quantified using IC50 values, providing insights into their potency .
Pharmacological Mechanisms
The pharmacological effects of piperidine derivatives are attributed to their ability to interact with various biological targets:
- AChE Inhibition : Compounds that inhibit AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.
- Urease Inhibition : By inhibiting urease, these compounds may reduce ammonia production in the body, which is beneficial in treating certain metabolic disorders.
Study on Related Piperidine Derivatives
A study evaluating multiple synthesized piperidine derivatives found that some exhibited strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM . This highlights the potential of piperidine derivatives in drug development for neurodegenerative diseases.
Antibacterial Screening
In another study focusing on the antibacterial activity of piperidine derivatives, several compounds were tested against a range of bacterial strains. The results indicated that while some compounds had strong activity against specific strains, others showed only weak to moderate effects. This variability underscores the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound shares key structural motifs with other piperidine-based molecules, such as:
Key Observations :
Toxicological and Regulatory Profiles
- Acute Toxicity: Similar to 4-(Diphenylmethoxy)piperidine Hydrochloride, acute toxicity data for the target compound are unspecified.
- Regulatory Status : Piperidine derivatives are subject to global regulations (e.g., EPA, EFSA, IECSC). The target compound may require compliance with new chemical substance laws in China (IECSC) and international frameworks like REACH .
Functional and Pharmacological Potential
- This contrasts with pyrimidine-based analogues (), which may target nucleotide-binding proteins .
- Solubility : The dihydrochloride salt form likely enhances aqueous solubility compared to neutral analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
